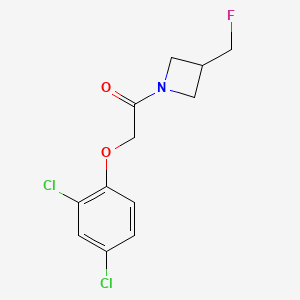

2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone

CAS No.: 2034606-04-5

Cat. No.: VC5664909

Molecular Formula: C12H12Cl2FNO2

Molecular Weight: 292.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034606-04-5 |

|---|---|

| Molecular Formula | C12H12Cl2FNO2 |

| Molecular Weight | 292.13 |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H12Cl2FNO2/c13-9-1-2-11(10(14)3-9)18-7-12(17)16-5-8(4-15)6-16/h1-3,8H,4-7H2 |

| Standard InChI Key | RRDWINRUKKHHHX-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two primary functional groups:

-

A 2,4-dichlorophenoxy group attached to an ethanone backbone.

-

A 3-(fluoromethyl)azetidine ring linked via the ketone group.

The azetidine ring’s small size and fluoromethyl substituent enhance its reactivity and potential for intermolecular interactions .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |

| SMILES | C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF | |

| InChI Key | RRDWINRUKKHHHX-UHFFFAOYSA-N |

Physicochemical Characteristics

Limited solubility data are available, but its log P (partition coefficient) is estimated at ~3.35, suggesting moderate lipophilicity. The fluoromethyl group may enhance membrane permeability, a critical factor in drug design .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is likely synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

-

Formation of the azetidine moiety: Cyclization of 3-(fluoromethyl)azetidine using bromoethylamine derivatives .

-

Etherification: Reaction of 2,4-dichlorophenol with α-bromoethanone to introduce the phenoxy group .

-

Coupling: Combining the azetidine and dichlorophenoxy segments under basic conditions (e.g., KCO in acetone) .

Example Protocol:

A reaction between 2-bromo-1-(2,4-dichlorophenyl)ethanone and 3-(fluoromethyl)azetidine in acetone with KCO yielded 77% product . Microwave-assisted synthesis using PEG-400 as a green solvent has also been reported for analogous compounds .

Optimization Challenges

-

Steric hindrance: The azetidine ring’s compact structure may slow reaction kinetics.

-

Fluorine reactivity: The fluoromethyl group requires anhydrous conditions to prevent hydrolysis .

Biological Activities and Mechanisms

Hypothesized Targets:

-

Gram-positive bacteria: S. aureus (MIC ~25 μg/mL for related compounds) .

-

Fungi: C. albicans (MIC ~7.81 μg/mL for oxadiazole derivatives) .

Anticancer Properties

The compound’s electron-withdrawing groups (Cl, F) may intercalate DNA or inhibit topoisomerases. In vitro studies on similar azetidine-containing molecules show IC values of 1.18–2.56 μM against cancer cell lines .

Analytical Characterization

Spectroscopic Methods

-

NMR: H and C NMR confirm the azetidine ring (δ 3.2–4.1 ppm) and dichlorophenoxy group (δ 6.8–7.9 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 292.13 [M+H].

Chromatographic Techniques

-

HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity.

Applications and Industrial Relevance

Pharmaceutical Development

-

Antibacterial agents: Structural motifs align with FDA-approved drugs like cefazolin .

-

Kinase inhibitors: The azetidine ring mimics ATP-binding sites in kinases .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume